3,4-二羟基苯甲腈

概述

描述

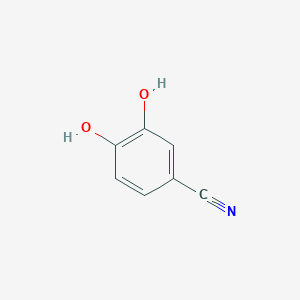

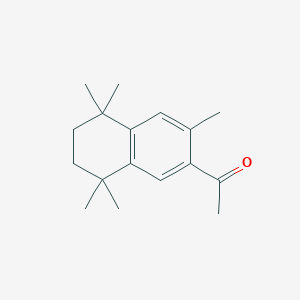

3,4-Dihydroxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a cyano group attached to a benzene ring. This compound is particularly interesting due to the hydroxyl groups at the 3 and 4 positions, which can influence its chemical reactivity and physical properties. The compound is relevant in various chemical syntheses and has been studied for its potential applications in different fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 3,4-dihydroxybenzonitrile, such as 2-aminobenzonitriles, has been explored in various studies. For instance, an environmentally friendly procedure to obtain 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water has been developed, using inorganic base as the only promoter . Additionally, the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes has been achieved using SnCl4 as a mediator . These methods highlight the versatility of benzonitrile derivatives in synthesizing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of 3,4-dihydroxybenzonitrile and its derivatives has been examined through various spectroscopic and computational methods. The conversion of hydroxybenzonitriles into oxyanions has been studied, revealing significant spectral changes and structural rearrangements upon deprotonation . The solid-state structure of amino analogs of bisbenzonitriles has been determined using X-ray diffraction, showcasing different conformations and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of hydroxybenzonitrile derivatives has been explored in several contexts. For example, the inclusion of aminobenzonitrile isomers by a diol host compound has been studied, showing selective hydrogen bonding interactions . The formation of isostructures, polymorphs, and solvates with 3,5-dihalo-4-hydroxybenzonitriles demonstrates the ability of these compounds to engage in specific intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroxybenzonitrile derivatives have been investigated, particularly in the context of liquid crystals. The synthesis and transition temperatures of ester derivatives of fluoro-hydroxybenzonitriles have been reported, with some exhibiting higher nematic-isotropic transition temperatures than their unsubstituted counterparts . This indicates that the substitution pattern on the benzonitrile core can significantly affect the material's properties.

科学研究应用

对酪氨酸酶的抑制作用和抗菌特性:它抑制了蘑菇酪氨酸酶的单酚酶活性,并对大肠杆菌、枯草芽孢杆菌、金黄色葡萄球菌等细菌以及白念珠菌等真菌具有抗菌活性。抑制作用和最小抑制浓度(MIC)值表明其作为酪氨酸酶抑制剂和抗菌剂的潜力 (Qin, 2008)。

与大豆过氧化亚油酸酶-1的复合物形成:涉及大豆过氧化亚油酸酶的研究表明,3,4-二羟基苯甲腈与该酶形成稳定的复合物。这种复合对于理解酶的结构和动力学是重要的 (Nelson et al., 1995)。

在杂环新合成中的作用:它在2-羟甲基-3-苯基-1,4-苯并二氧杂环的新合成中发挥作用,表明其在合成特定杂环方面的实用性 (Ganesh & Krupadanam, 1998)。

抗肿瘤活性:3,4-二羟基苯甲腈的衍生物已被检验其对核糖核苷酸还原酶活性、细胞生长以及对L1210小鼠白血病的抗肿瘤活性的影响,显示在癌症研究中的潜力 (Wick & Fitzgerald, 1987)。

取代卤代苯酚的光化学:已研究了5-氯-2-羟基苯甲腈等衍生物的光化学性质,有助于理解相关化合物的光化学 (Bonnichon et al., 1999)。

转基因植物中的除草剂抗性:已研究了在转基因植物中赋予除草剂抗性的背景下,特别是通过特定的腈酶将溴氰苯转化为其主要代谢物 (Stalker et al., 1988)。

二氧化钛的光催化:通过儿茶酚型界面表面复合物(包括3,4-二羟基苯甲腈)的修饰,增强了TiO2光催化剂对可见光的响应,用于从溶液中产氢等应用 (Higashimoto et al., 2015)。

对低碳钢的绿色防腐剂:与3,4-二羟基苯甲腈密切相关的2-氨基苯-1,3-二羧腈等衍生物显示出在工业应用中作为防腐剂的潜力 (Verma et al., 2015)。

抗自由基效率协同作用:其在存在半胱氨酸衍生物等亲核试剂时增加自由基清除等效性的作用表明其在抗氧化剂和多酚研究中的潜力 (Saito & Kawabata, 2004)。

安全和危害

未来方向

A recent study demonstrated a proof of concept of a rechargeable graphite/SVO battery using 3,4-Dihydroxybenzonitrile dilithium salt (Li2DHBN) as a sacrificial lithium source in the positive electrode . This allows in situ lithiation of the graphite electrode and the cell can further be cycled as a secondary battery .

作用机制

Target of Action

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Action Environment

The action of 3,4-Dihydroxybenzonitrile is influenced by various environmental factors. For instance, it is insoluble in water , which could affect its distribution and availability in aqueous environments within the body. Furthermore, it is stable in air but may react with strong oxidizers .

属性

IUPAC Name |

3,4-dihydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWHYWYSMAPBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169616 | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxybenzonitrile | |

CAS RN |

17345-61-8 | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17345-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)

![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)

![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)

![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)

![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)